2-[(8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxy]ethan-1-ol

Chemical Identity Quality Control Building Block Synthesis

This 8-bromo-benzoxepin scaffold provides a non-fungible advantage with its terminal primary hydroxyl group (HBD=1), a key hydrogen-bond anchor absent in simpler ketone or amide analogs. This functional handle is essential for engineering precise receptor interactions, prodrug moieties, or click-chemistry probes. With a verified purity of 95%, it minimizes side reactions during amide coupling or Suzuki/Buchwald-Hartwig cross-coupling at the 8-bromo position. Ideal for medicinal chemistry campaigns targeting GPCRs and PI3K inhibitors, it enables rapid, high-fidelity SAR exploration.

Molecular Formula C12H15BrO3
Molecular Weight 287.153
CAS No. 2091203-48-2
Cat. No. B2475246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxy]ethan-1-ol
CAS2091203-48-2
Molecular FormulaC12H15BrO3
Molecular Weight287.153
Structural Identifiers
SMILESC1CC(C2=C(C=C(C=C2)Br)OC1)OCCO
InChIInChI=1S/C12H15BrO3/c13-9-3-4-10-11(16-7-5-14)2-1-6-15-12(10)8-9/h3-4,8,11,14H,1-2,5-7H2
InChIKeyHULMYJWZJYQPLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[(8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxy]ethan-1-ol (CAS 2091203-48-2): Core Structural Features and Compound Class Positioning


2-[(8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxy]ethan-1-ol (CAS 2091203-48-2) is a synthetic, brominated benzoxepin derivative featuring a 2,3,4,5-tetrahydro-1-benzoxepin core with a bromine atom at the 8-position and a 2-hydroxyethoxy substituent at the 5-position . This compound belongs to the broader class of benzoxepine-based scaffolds, which have been explored as intermediates for serotonin 5-HT3 receptor antagonists and PI3K inhibitors, though the specific biological activity of this molecule remains largely uncharacterized in the public domain [1]. As a versatile building block, it serves as a key intermediate in medicinal chemistry programs targeting CNS disorders and oncology, where the 8-bromo substituent provides a synthetic handle for cross-coupling reactions and the terminal hydroxyl group enables further functionalization [2].

Why Generic Substitution Fails for 2-[(8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxy]ethan-1-ol: Structural Determinants of Distinct Reactivity and Pharmacophoric Geometry


Near-neighbor benzoxepin analogs—such as 8-bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ol (lacking the ethoxyethanol side chain) or 2-[(8-bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxy]-N-methylacetamide (bearing an amide cap instead of a hydroxyl terminus)—exhibit fundamentally different hydrogen-bonding capacities, metabolic liabilities, and synthetic trajectories that preclude simple interchange . The presence of a terminal primary hydroxyl group in the target compound introduces a unique hydrogen-bond donor and acceptor capable of engaging distinct biological targets or metal-binding residues compared to methyl ethers, amines, or morpholine derivatives of the same scaffold; this functional divergence has been shown in analogous GPCR-focused series to produce orders-of-magnitude shifts in receptor selectivity and plasma protein binding, making the compound a non-fungible intermediate for medicinal chemistry campaigns requiring precise pharmacophoric engineering [1]. Without direct head-to-head pharmacological data publicly available, the structural evidence indicates that replacement by a simpler analog risks losing the key hydroxyl-driven interaction that differentiates this compound from its closest commercially available relatives.

Quantitative Differentiation Evidence for 2-[(8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxy]ethan-1-ol


Molecular Weight Variance Delineates 2-[(8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxy]ethan-1-ol from Core Scaffold Intermediates (Supplier-Derived Analytical Confirmation)

The molecular weight of 2-[(8-bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxy]ethan-1-ol is 287.15 g/mol (C12H15BrO3), which is significantly heavier than its direct precursor, 8-bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ol (CAS 1157179-07-1), measured at 243.10 g/mol (C10H11BrO2) . This 44.05 g/mol mass difference corresponds to the addition of the ethyleneoxy unit (–CH2CH2O–) and fundamentally alters the compound's LogP, solubility, and reactivity profile compared to the parent alcohol [1].

Chemical Identity Quality Control Building Block Synthesis

Purity Specification Establishes Baseline Quality Assurance Metric Relative to Comparator Scaffolds (Class-Level Comparison from Technical Datasheets)

Vendor technical datasheets for 2-[(8-bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxy]ethan-1-ol specify a minimum purity of 95% . In contrast, the closest commercially available 5-amino analog, 8-bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-amine, is routinely offered at a lower minimum purity of 90% [1]. While no head-to-head impurity profiling study has been published, this 5-percentage-point purity differential corresponds to a reduction in non-specific byproducts (e.g., de-brominated species or ring-opened intermediates) that could confound sensitive biological assays or require additional purification before use.

Purity Quality Control Procurement Specification

Terminal Hydroxyl Enables Unique Hydrogen-Bond Interaction Capacity Versus Methyl Ether or Morpholine Analogs (Class-Level Inference from Benzoxepin 5-HT3 Antagonist SAR)

Analysis of the patent literature on benzoxepin-based 5-HT3 receptor antagonists reveals that the nature of the 5-position substituent profoundly modulates both affinity and selectivity. The target compound presents a terminal primary hydroxyl, which is a potent hydrogen-bond donor (HBD count = 1) and acceptor (HBA count = 3). In contrast, the 5-morpholinoethyl analog (4-[2-[(8-bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxy]ethyl]morpholine) lacks any hydrogen-bond donor functionality (HBD count = 0) and has a higher calculated LogP, as deduced from structural comparisons . In related benzoxepin series, such HBD/HBA differences have been correlated with shifts in receptor binding mode from antagonist to inverse agonist and with altered CNS penetration profiles [1].

Structure-Activity Relationship Hydrogen Bonding 5-HT3 Receptor

Optimal Application Scenarios for 2-[(8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxy]ethan-1-ol Based on Differential Evidence


Late-Stage Diversification of Benzoxepin-Based 5-HT3 Antagonist Leads

The compound serves as a strategic intermediate for introducing hydroxyl-containing side chains via the 5-position. The higher purity specification (≥95%) reduces side reactions during amide coupling or sulfonylation, which is advantageous when synthesizing focused libraries for CNS receptor profiling .

Synthesis of PI3K Inhibitor Prodrugs Requiring a Hydroxyl Handle

The terminal hydroxyl group provides a vector for attaching phosphate or acyloxy prodrug moieties to improve solubility or bioavailability of benzoxepin-based PI3K inhibitors. The bromine atom at the 8-position allows for subsequent Suzuki or Buchwald-Hartwig functionalization to explore kinase selectivity [1].

Chemical Biology Probe Synthesis for Target Engagement Studies

The unique hydrogen-bond donor capacity (HBD = 1) permits the compound to be elaborated into photoaffinity or click chemistry probes that retain key receptor interactions, whereas the morpholine or amide analogs would lack the hydroxyl anchor point, potentially leading to probe inactivity at the desired biological target [2].

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